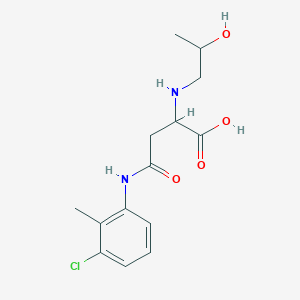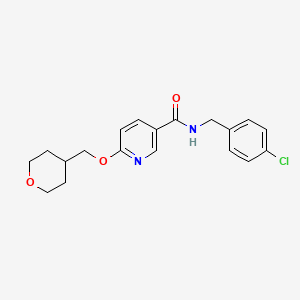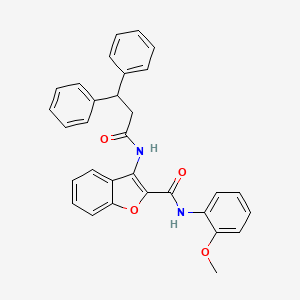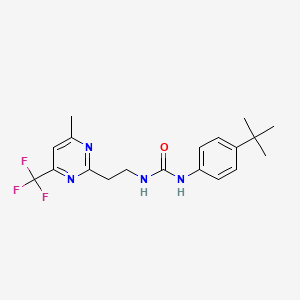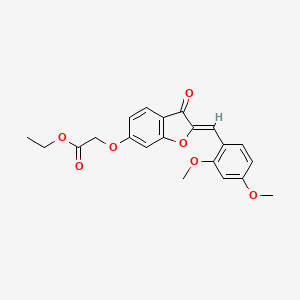![molecular formula C13H13N3O2S B2998466 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-07-0](/img/structure/B2998466.png)
6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can inhibit certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can activate or deactivate the target proteins, leading to changes in cell behavior.
Biochemical Pathways
For instance, pyrimidine derivatives have been reported to have anticancer activity, potentially through their interaction with DNA and RNA due to their structural resemblance to nucleotide base pairs .
Pharmacokinetics
Similar compounds have shown moderate pharmacokinetic properties in vivo , suggesting that they may have acceptable bioavailability.
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some pyrrolopyrimidine derivatives have been reported to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death .
Cellular Effects
In cellular assays, certain pyrrolopyrimidine derivatives have displayed potent anti-necroptotic activity This suggests that 6-Tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s suggested that similar compounds can bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction could lead to the inhibition or activation of enzymes and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyrimidine precursor in the presence of a tosylating agent. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaN3 in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[3,4-d]pyrimidine oxides.
Reduction: Formation of reduced pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Lacks the tosyl group but shares the core structure.
6,7-dihydro-5H-pyrrolo[1,2-b]pyrimidine: Contains a different ring fusion pattern.
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Another isomer with a different ring fusion pattern.
Uniqueness
The presence of the tosyl group in 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for drug discovery .
Propiedades
IUPAC Name |
6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-10-2-4-12(5-3-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXAKFPBEDSTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
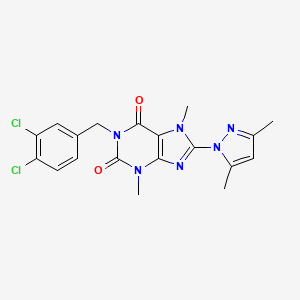
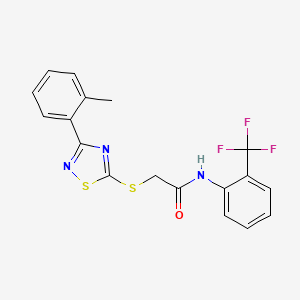
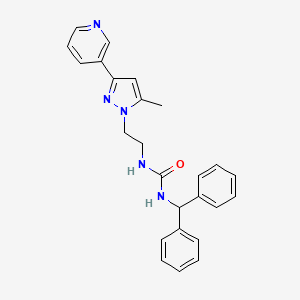
![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)
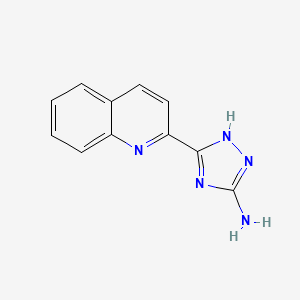
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)
![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)
![2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2998397.png)
